5-Chloro-2-methyl-1,3-benzothiazol-4-amine
Overview
Description
5-Chloro-2-methyl-1,3-benzothiazol-4-amine is an aromatic heterocyclic compound with a benzothiazole core structure. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
tuberculosis , suggesting that they may affect the biochemical pathways necessary for the survival and replication of this bacterium.
Result of Action
tuberculosis , suggesting that they may lead to the death of these bacteria at the cellular level.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methyl-1,3-benzothiazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular functions such as apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects are often observed, where a specific dosage range elicits a maximal therapeutic response without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, the compound can alter metabolic flux and metabolite levels, impacting cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, modulating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-4-chlorobenzothiazole with methyl iodide under basic conditions. The reaction is carried out in a polar solvent such as dimethylformamide, with potassium carbonate as the base, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient heat transfer and mixing. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
5-Chloro-2-methyl-1,3-benzothiazol-4-amine has several applications in scientific research:
Medicinal Chemistry: Used in the development of anti-tubercular and anti-cancer agents.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Industrial Applications: Utilized in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzothiazole
- 5-Chloro-1,3-benzothiazole
- 2-Amino-5-chlorobenzothiazole
Uniqueness
5-Chloro-2-methyl-1,3-benzothiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
5-chloro-2-methyl-1,3-benzothiazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-11-8-6(12-4)3-2-5(9)7(8)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPRZICWZISZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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